molecular formula C11H16ClN B15128001 (2-Benzylcyclopropyl)methanamine hydrochloride

(2-Benzylcyclopropyl)methanamine hydrochloride

Cat. No.: B15128001
M. Wt: 197.70 g/mol
InChI Key: NGFGUTDYSSBHFJ-UHFFFAOYSA-N
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Description

(2-Benzylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a cyclopropyl derivative that features a benzyl group attached to the cyclopropyl ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of benzyl chloride with cyclopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylcyclopropyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2-Benzylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Benzylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler amine with a single methyl group.

    Cyclopropylamine: A cyclopropyl derivative without the benzyl group.

    Benzylamine: Contains a benzyl group but lacks the cyclopropyl ring.

Uniqueness

(2-Benzylcyclopropyl)methanamine hydrochloride is unique due to its combination of a benzyl group and a cyclopropyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for studying specific interactions and reactions that are not possible with simpler amines.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(2-benzylcyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c12-8-11-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H

InChI Key

NGFGUTDYSSBHFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1CN)CC2=CC=CC=C2.Cl

Origin of Product

United States

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